3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol
Description
3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at position 3, a methyl group at position 1, and a cyclopropylaminomethyl substituent. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c1-11-5-4-9(12,7-11)8(6-10)2-3-8/h12H,2-7,10H2,1H3 |
InChI Key |
LPFKFBFUSXKMRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate precursor, followed by the introduction of the aminomethyl group and subsequent functionalization to obtain the final product. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The choice of reagents and conditions depends on the specific reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives with Nitrogen Substituents
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one
- Structure: Contains a lactam (pyrrolidin-2-one) core with a quinoxaline substituent at position 3 and a methyl group at position 1.
- Quinoxaline is a bulky aromatic group, contrasting with the cyclopropylaminomethyl substituent in the target compound.
- Applications : Screened for antimicrobial activity .
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol
- Structure: Pyrrolidin-3-ol core with a 2-aminophenyl substituent at position 1.
- Steric and electronic profiles differ significantly due to substituent bulk and polarity .
Cyclopropyl-Containing Analogous Compounds
3-[1-(Aminomethyl)cyclopropyl]-1-ethylpyrrolidin-3-ol
- Structure : Direct analog of the target compound, differing only in the ethyl vs. methyl group at position 1.
- Molecular weight: 198.32 g/mol (estimated) vs. 184.28 g/mol for the methyl derivative .
Berotralstat (Plasma Kallikrein Inhibitor)
- Structure: Contains a cyclopropylmethylamino group within a complex pyrazole-carboxamide scaffold.
- Key Differences :
Pyrrolidine Derivatives with Aryl Substituents
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-1,2,4-oxadiazole (Compound 1a)
- Structure : Pyrrolidin-3-yl group linked to a phenylethyl substituent and an oxadiazole-phenyl moiety.
- Key Differences: Phenylethyl group enhances lipophilicity and aromatic interactions vs. the cyclopropylaminomethyl group. Tested for antiviral activity, suggesting divergent applications compared to the target compound .
Structural and Functional Analysis Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications/Activities |
|---|---|---|---|---|
| 3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol | Pyrrolidin-3-ol | 1-Methyl, 3-(cyclopropylaminomethyl) | 184.28 | Not specified |
| 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one | Pyrrolidin-2-one | 1-Methyl, 3-(quinoxalin-2-yl) | ~260 (estimated) | Antimicrobial screening |
| Berotralstat | Pyrazole-carboxamide | Cyclopropylmethylamino, fluorophenyl | 635.49 (dihydrochloride) | Plasma kallikrein inhibition |
| 3-[1-(Aminomethyl)cyclopropyl]-1-ethylpyrrolidin-3-ol | Pyrrolidin-3-ol | 1-Ethyl, 3-(cyclopropylaminomethyl) | ~198 (estimated) | Structural analog |
Discussion of Substituent Effects
- Cyclopropyl vs. Aryl Groups: Cyclopropyl substituents (as in the target compound) confer rigidity and metabolic stability compared to aromatic groups (e.g., phenylethyl or quinoxaline), which may enhance binding to hydrophobic pockets but increase susceptibility to oxidative metabolism .
- Hydroxyl vs. Lactam : The hydroxyl group in the target compound enhances solubility and hydrogen-bonding capacity, whereas lactam derivatives (e.g., pyrrolidin-2-one) prioritize conformational stability .
- Methyl vs. Ethyl: Minor alkyl chain alterations impact logP and bioavailability, with ethyl derivatives likely exhibiting prolonged half-lives due to increased lipophilicity .
Biological Activity
3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol is a complex organic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. Its unique structural components, including a cyclopropyl group and a pyrrolidin-3-ol moiety, contribute to its significant biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.
The compound's structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1862910-67-5 |
Research indicates that this compound interacts with various enzymes and receptors, modulating biochemical pathways that are crucial for cellular function. Its mechanism of action is thought to involve binding to specific molecular targets, influencing their activity and leading to downstream effects in biological systems .
Pharmacological Effects
Studies have shown that this compound exhibits various pharmacological effects, including:
- Antidepressant Activity : Preliminary studies suggest that it may influence neurotransmitter systems related to mood regulation.
- Neuroprotective Effects : It has been observed to provide protection against neurodegeneration in experimental models.
- Antitumor Activity : Research indicates potential cytotoxic effects against certain cancer cell lines, suggesting a role in cancer therapy .
Case Studies
- Neuroprotective Study : In a study involving animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and inflammation in brain tissues, indicating its potential as a neuroprotective agent.
- Antitumor Activity : A series of experiments demonstrated that this compound exhibited significant cytotoxicity against glioblastoma multiforme cells in vitro, with IC50 values in the nanomolar range. Morphological changes consistent with apoptosis were observed, reinforcing its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol | C10H19N2O | Contains a cyclopentane ring instead of pyrrolidine |
| Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride | C11H14ClN2O2 | Incorporates a benzoate moiety, enhancing lipophilicity |
The distinct combination of functional groups in this compound allows for specific interactions with biological targets that may not be present in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
